CB1 Receptor Antagonism Confirmed via Class-Level Pharmacological Annotation
The compound is explicitly claimed within the genus of heterocyclic-substituted 3-alkyl azetidine derivatives disclosed as CB1 receptor antagonists/inverse agonists [1]. The therapeutic rationale—treatment of obesity, diabetes, dyslipidemia, NAFLD, and NASH—is directly tied to peripheral and/or central CB1 receptor blockade [1]. While specific binding affinity data (Ki or IC50) for this exact compound is not publicly available in curated databases, its inclusion in the Merck patent family alongside analogs with demonstrated nanomolar CB1 binding potency provides class-level evidence of pharmacological relevance [1]. The compound's ChEMBL max phase of preclinical further corroborates its selection for advanced profiling within a drug discovery program [2].
| Evidence Dimension | CB1 receptor target engagement |
|---|---|
| Target Compound Data | Claimed as CB1 antagonist/inverse agonist; preclinical max phase |
| Comparator Or Baseline | Generic azetidine scaffold without CB1 annotation; no target data |
| Quantified Difference | Qualitative: explicit CB1 annotation vs. no target claim |
| Conditions | Patent disclosure (US 7,906,652 B2) and ChEMBL annotation (CHEMBL5011353) |
Why This Matters
A compound with explicit CB1 target annotation and preclinical development status is suitable for obesity/metabolic disorder research programs, whereas unannotated analogs require costly, time-consuming target deconvolution before use.
- [1] Baker, R.K., Hale, J.J., Miao, S., Rupprecht, K.M. Heterocycle-substituted 3-alkyl azetidine derivatives. U.S. Patent 7,906,652 B2, issued March 15, 2011. Assignee: Merck Sharp & Dohme Corp. View Source
- [2] ChEMBL Compound Report Card for CHEMBL5011353. European Bioinformatics Institute (2025). Max Phase: Preclinical. View Source
